molecular formula C6H4N2O4 B016969 5-Nitropicolinic acid CAS No. 30651-24-2

5-Nitropicolinic acid

Cat. No.: B016969
CAS No.: 30651-24-2
M. Wt: 168.11 g/mol
InChI Key: QKYRCTVBMNXTBT-UHFFFAOYSA-N
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Description

5-Nitropicolinic acid is an important synthetic intermediate . It is also known as 5-Nitropyridine-2-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves adding the compound (1 mmol) to 15 mL THF solution and stirring for 30 minutes without heating. The solution is then filtered and evaporated in air under room temperature. After 3 days, colorless crystals are harvested with a yield of 80.3% based on this compound .


Molecular Structure Analysis

This compound contains a total of 16 bonds; 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm^3, a boiling point of 389.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. Its enthalpy of vaporization is 67.4±3.0 kJ/mol and it has a flash point of 189.6±23.7 °C. The index of refraction is 1.625 and its molar refractivity is 37.8±0.3 cm^3 .

Scientific Research Applications

  • Antimicrobial and Chemotherapeutic Agent : 5-nitro-1,10-phenanthroline (5NP), a derivative of 5-Nitropicolinic acid, shows potential as a novel chemotherapeutic agent against drug-resistant mycobacteria. It targets the bacteria directly and induces autophagy in macrophages, which could be a significant breakthrough in treating drug-resistant tuberculosis (Kidwai et al., 2017).

  • Inhibiting Bacterial Adherence : Nitroxolin, another derivative, has been found to effectively inhibit bacterial adherence to epithelial cells and urinary catheter surfaces. This suggests its potential for clinical trials in treating recurrent urinary tract infections and bacteriuria associated with bladder catheters (Bourlioux et al., 1989).

  • Single-Molecule Magnet Behavior : Dinuclear coordination compounds based on 5-nitropicolinic carboxylate ligand have been synthesized. These compounds exhibit single-molecule magnet behavior, a promising aspect for advanced materials science (Raya-Barón et al., 2017).

  • Bioreductively Activated Pro-Drug System : 5-nitrofuran-2-ylmethyl derivatives of anticancer drugs have been synthesized as a bioreductively activated pro-drug system, specifically for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).

  • Structure-Activity Relationships in Dopamine b-Hydroxylase Inhibition : Studies on 5-substituted picolinic acids and 4-substituted fusaric acids aim to explore structure-activity relationships in the inhibition of dopamine b-hydroxylase, which is significant for neurological research (Oehlke et al., 1983).

  • Thermodynamic Studies for Purification Processes : Research on the solubility and thermodynamics of 5-nitro-8-hydroxyquinoline in various organic solvents can optimize the purification process of this compound, which is crucial for its pharmaceutical applications (Cong et al., 2016).

  • Enhanced Cytotoxic Effects in Cancer Treatment : Targeted nanoparticles combining 5-FU and Nitroxoline significantly enhance cytotoxic effects and reduce metastatic properties in HepG2 cells, showing potential for improved treatment of hepatocellular carcinoma (Varshosaz et al., 2019).

Safety and Hazards

5-Nitropicolinic acid should be handled with care to avoid contact with skin and eyes. It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

5-Nitropicolinic acid plays a significant role in biochemical reactions, particularly in the formation of metal complexes. These complexes have been shown to interact with various enzymes and proteins. For instance, this compound forms complexes with transition metals such as manganese, cadmium, copper, cobalt, nickel, and zinc . These metal complexes exhibit different coordination modes, which influence their biochemical properties and interactions with biomolecules. The interactions between this compound and these metals can modulate the activity of enzymes and proteins, potentially leading to therapeutic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has demonstrated significant anticancer activity against several tumor cell lines, including B16-F10 melanoma cells, HT29 colon cancer cells, and HepG2 liver cancer cells . Additionally, this compound exhibits anti-inflammatory properties, as evidenced by its activity in RAW 264.7 cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism, thereby exerting its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with metal ions to form complexes that can inhibit or activate specific enzymes. These metal complexes can bind to biomolecules, altering their structure and function. For example, the cadmium complex of this compound has shown promising anticancer activity by inducing apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound and its metal complexes remain stable under various conditions, allowing for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, this compound can induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have shown that the compound’s anticancer and anti-inflammatory activities are dose-dependent, with higher doses leading to increased efficacy but also higher toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism . For instance, the formation of metal complexes with this compound can alter the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its therapeutic efficacy . Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can accumulate in the cytoplasm, where it influences cellular metabolism and signaling pathways .

Properties

IUPAC Name

5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYRCTVBMNXTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334367
Record name 5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30651-24-2
Record name 5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitropicolinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diethyl 2-(5-nitropyridin-2-yl)malonate (67.47 g) was stirred in water and aqueous sodium hydroxide solution (2N) was added followed by potassium permanganate (42 g) causing the reaction temperature to rise to 60° C. Further portions of aqueous sodium hydroxide solution and potassium permanganate were added maintaining the reaction temperature at 60°-70° C. After the final addition, the suspension was stirred at 60° C. for 1.5 hours. The hot suspension was then filtered through `Hyflo Supercel`. The filter cake was washed with aqueous sodium hydroxide solution (2N). On cooling to room temperature, the filtrate was carefully acidified to pH 1-2 with concentrated hydrochloric acid. The resulting precipitate was collected by filtration and dried to yield 5-nitropyridine-2-carboxylic acid (26.17 g) as a fawn solid, m.p. 210°-211° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-Nitropicolinic acid interesting for the development of metal complexes with biological activity?

A: this compound exhibits versatile coordination modes, enabling the formation of metal complexes with diverse structures and properties. [] This structural diversity can be leveraged to tune the biological activity of the resulting complexes. For instance, researchers have synthesized a series of transition metal complexes with this compound, demonstrating promising anti-cancer and anti-inflammatory properties. [] The different coordination geometries and metal centers within these complexes influence their interactions with biological targets, highlighting the potential of this compound as a scaffold for developing new therapeutic agents.

Q2: What is known about the anti-cancer activity of metal complexes based on this compound?

A: Research indicates that certain metal complexes incorporating this compound display promising anti-cancer activity. Specifically, a Cadmium(II) complex with this compound exhibited significant efficacy against the B16-F10 melanoma cell line. [] While the exact mechanism of action remains under investigation, this finding suggests that this compound-based metal complexes warrant further exploration as potential anti-cancer agents.

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A: Researchers utilize a combination of techniques to characterize this compound and its derivatives. Single-crystal X-ray diffraction (SCXRD) is crucial for determining the three-dimensional structure of crystalline forms. [, ] Elemental analysis (EA) helps confirm the composition of synthesized compounds. [] Spectroscopic techniques, including UV-Vis, infrared (IR), and luminescence spectroscopy, provide insights into the electronic and vibrational properties of the molecules. [] Additionally, computational chemistry techniques, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to further investigate properties like luminescence and to gain a deeper understanding of the electronic structure and properties of these compounds. []

  1. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on this compound.
  2. The crystal structure of this compound monohydrate, C6H6N2O5.

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